molecular formula C33H61NO12 B13719653 N-(Propargyl-PEG2)-N-bis(PEG3-t-butyl ester)

N-(Propargyl-PEG2)-N-bis(PEG3-t-butyl ester)

Cat. No.: B13719653
M. Wt: 663.8 g/mol
InChI Key: UMOGPHKYWRLHFJ-UHFFFAOYSA-N
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Description

N-(Propargyl-PEG2)-N-bis(PEG3-t-butyl ester) is a polyethylene glycol (PEG)-based compound that serves as a versatile linker in various chemical reactions. It is particularly useful in the synthesis of proteolysis-targeting chimeras (PROTACs) and other bio-conjugation applications. The compound contains an alkyne group, which allows it to participate in click chemistry reactions, making it a valuable tool in chemical biology and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Propargyl-PEG2)-N-bis(PEG3-t-butyl ester) typically involves the reaction of a PEG-based precursor with propargyl bromide and t-butyl ester. The reaction is carried out under basic conditions, often using a base such as potassium carbonate or sodium hydride. The reaction mixture is then purified using column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to verify the compound’s purity and consistency .

Mechanism of Action

The compound exerts its effects primarily through its alkyne group, which participates in click chemistry reactions. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction forms stable triazole linkages, enabling the conjugation of various molecules. This mechanism is crucial for the synthesis of PROTACs, where the linker connects a ligand for an E3 ubiquitin ligase to a ligand for the target protein, facilitating the targeted degradation of the protein .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(Propargyl-PEG2)-N-bis(PEG3-t-butyl ester) stands out due to its dual PEG chains, which provide enhanced solubility and biocompatibility. The presence of multiple functional groups allows for versatile applications in click chemistry and bio-conjugation .

Properties

Molecular Formula

C33H61NO12

Molecular Weight

663.8 g/mol

IUPAC Name

tert-butyl 3-[2-[2-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethyl-[2-(2-prop-2-ynoxyethoxy)ethyl]amino]ethoxy]ethoxy]ethoxy]propanoate

InChI

InChI=1S/C33H61NO12/c1-8-14-37-20-23-40-17-11-34(12-18-41-24-28-43-26-21-38-15-9-30(35)45-32(2,3)4)13-19-42-25-29-44-27-22-39-16-10-31(36)46-33(5,6)7/h1H,9-29H2,2-7H3

InChI Key

UMOGPHKYWRLHFJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCN(CCOCCOCCOCCC(=O)OC(C)(C)C)CCOCCOCC#C

Origin of Product

United States

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